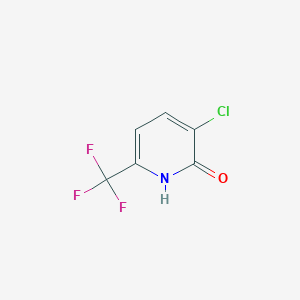

3-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine

Description

Chemical Identity and Nomenclature

This compound is characterized by its unique molecular structure and systematic nomenclature that reflects its complex substitution pattern. The compound possesses the molecular formula C6H3ClF3NO and a molecular weight of 197.54 grams per mole. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as 3-chloro-6-(trifluoromethyl)-1H-pyridin-2-one, reflecting its tautomeric form where the hydroxyl group exists in equilibrium with the corresponding pyridinone structure.

The structural representation of the compound can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is C1=C(C(=O)NC(=C1)C(F)(F)F)Cl, which provides a linear description of the molecular connectivity. The International Chemical Identifier key OLIPVZGYZLRBMN-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound in chemical databases. These standardized identifiers facilitate accurate communication and database searches across the global chemical community.

Table 1: Chemical Identity Parameters of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C6H3ClF3NO |

| Molecular Weight | 197.54 g/mol |

| PubChem CID | 118703917 |

| IUPAC Name | 3-chloro-6-(trifluoromethyl)-1H-pyridin-2-one |

| InChI Key | OLIPVZGYZLRBMN-UHFFFAOYSA-N |

| SMILES | C1=C(C(=O)NC(=C1)C(F)(F)F)Cl |

The compound exhibits tautomerism between the hydroxyl form and the pyridinone form, which is characteristic of many 2-hydroxypyridine derivatives. This tautomeric equilibrium significantly influences the compound's chemical reactivity and physical properties. The positioning of substituents on the pyridine ring follows a specific numbering system where the nitrogen atom is designated as position 1, the hydroxyl group occupies position 2, the chlorine atom is located at position 3, and the trifluoromethyl group is positioned at carbon 6.

Historical Development in Heterocyclic Chemistry

The development of pyridine chemistry has its roots in the mid-19th century when Thomas Anderson first isolated pyridine from animal bone oil in 1849. Anderson's nomenclature of the compound derived from the Greek word "pyr" meaning fire, reflecting the compound's flammable nature. The structural elucidation of pyridine was achieved through the collaborative work of Wilhelm Körner in 1869 and James Dewar in 1871, who proposed that pyridine's structure was analogous to benzene with one carbon-hydrogen unit replaced by nitrogen.

The systematic synthesis of pyridine derivatives gained momentum with Arthur Rudolf Hantzsch's groundbreaking work in 1881, which established the Hantzsch pyridine synthesis as a fundamental method for constructing substituted pyridines. This synthetic methodology utilized beta-keto acids, aldehydes, and ammonia to generate pyridine rings through a cyclocondensation mechanism. The industrial significance of pyridine chemistry was further enhanced by Aleksei Chichibabin's 1924 invention of a pyridine synthesis reaction based on inexpensive reagents, which remains in use for industrial pyridine production.

The incorporation of halogen substituents into pyridine structures evolved throughout the 20th century as synthetic methodologies advanced. The development of selective halogenation reactions allowed chemists to introduce chlorine atoms at specific positions on the pyridine ring system. The emergence of organofluorine chemistry in the latter half of the 20th century brought new opportunities for pyridine functionalization, particularly with the introduction of trifluoromethyl groups.

The historical progression toward compounds like this compound reflects the evolution of synthetic organic chemistry from simple heterocycle preparation to sophisticated multi-substituted systems. The ability to introduce multiple functional groups with precise regioselectivity represents a significant advancement from the early days of heterocyclic chemistry. Modern synthetic approaches to such compounds often involve multi-step sequences that build complexity through sequential functionalization reactions.

Role in Modern Organofluorine Chemistry

This compound occupies a significant position within the broader context of organofluorine chemistry, which has emerged as one of the most important areas of contemporary chemical research. The trifluoromethyl group, with its unique electronic and steric properties, has become a privileged structural motif in pharmaceutical and agrochemical development. The carbon-fluorine bond, characterized by its exceptional strength (approximately 480 kilojoules per mole) and short bond length (approximately 1.4 Angstroms), contributes to the remarkable stability of trifluoromethylated compounds.

The incorporation of trifluoromethyl groups into heterocyclic frameworks enhances several important molecular properties. The high electronegativity of fluorine (3.98 on the Pauling scale) creates significant dipole moments in carbon-fluorine bonds, influencing molecular polarity and intermolecular interactions. The low polarizability of fluorine atoms (0.56 × 10^-24 cubic centimeters) results in weak dispersion forces between polyfluorinated molecules, often leading to unique physical properties such as reduced boiling points and simultaneous hydrophobic and lipophobic characteristics.

Table 2: Comparison of Bond Properties in Organofluorine Compounds

| Bond Type | Bond Energy (kJ/mol) | Bond Length (Å) | Electronegativity Difference |

|---|---|---|---|

| C-F | ~480 | ~1.4 | 1.5 |

| C-Cl | ~320 | ~1.8 | 0.6 |

| C-H | ~410 | ~1.1 | 0.4 |

| C-C | ~350 | ~1.5 | 0.0 |

The synthesis of trifluoromethyl-containing heterocyclic compounds has benefited from significant methodological advances in recent years. The development of new trifluoromethylation reagents and metal-catalyzed processes has enabled the efficient construction of complex trifluoromethylated heterocycles. These synthetic advances have been driven by the pharmaceutical industry's recognition that trifluoromethyl groups can enhance metabolic stability, improve lipophilicity, and modulate pharmacokinetic properties of drug molecules.

The preparation of trifluoromethylated pyridines often involves specialized synthetic approaches due to the challenges associated with introducing trifluoromethyl groups onto heterocyclic frameworks. Traditional methods have included the transformation of trichloromethyl precursors using hydrogen fluoride under high-temperature conditions. More recent approaches have focused on the development of milder, more selective trifluoromethylation methods that can accommodate sensitive functional groups.

The strategic importance of compounds like this compound extends beyond their immediate synthetic utility. These compounds serve as valuable building blocks for the construction of more complex molecular architectures through cross-coupling reactions, nucleophilic substitutions, and other transformations. The presence of multiple reactive sites, including the chlorine atom and the hydroxyl group, provides opportunities for sequential functionalization to generate libraries of structurally diverse compounds for biological screening and materials applications.

Properties

IUPAC Name |

3-chloro-6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-3-1-2-4(6(8,9)10)11-5(3)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIPVZGYZLRBMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis of 3-Chloro-2,6-dihalopyridines

Method Overview:

The most common approach involves the hydrolysis of 3-chloro-2,6-dihalopyridines, particularly 3-chloro-2,6-difluoropyridine or 3-chloro-2,6-dichloropyridine, using aqueous alkali solutions under elevated temperatures and pressures. This method effectively replaces halogen atoms with hydroxyl groups, yielding the target compound.

- The process typically employs potassium hydroxide (KOH) or sodium hydroxide (NaOH) in aqueous form, heated in sealed autoclaves to temperatures between 80°C and 160°C.

- The reaction conditions are optimized to favor selective hydrolysis at the 2-position without affecting other substituents.

- The process can tolerate impure starting materials, as impurities are converted into water-soluble derivatives that can be removed during filtration.

Data Table 1: Hydrolysis of 3-Chloro-2,6-dihalopyridines

| Starting Material | Base Used | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 3-Chloro-2,6-difluoropyridine | KOH (50%) aqueous | 150 | 2-4 hours | 85-92 | High selectivity for hydroxylation at position 2 |

| 3-Chloro-2,6-dichloropyridine | NaOH (50%) aqueous | 130 | 3-5 hours | 78-88 | Slightly longer reaction time, higher impurity removal needed |

Direct Nucleophilic Substitution Followed by Hydrolysis

Method Overview:

An alternative route involves initial nucleophilic substitution of halogenated pyridines with hydroxide ions, followed by purification and potential further hydrolysis to ensure complete conversion.

- This method is particularly useful when starting from fluorinated pyridines, where fluorine substitution is more resistant to hydrolysis.

- The process involves heating the halogenated pyridine with an excess of aqueous alkali in a sealed reactor, often with phase transfer catalysts to enhance reaction rates.

Data Table 2: Nucleophilic Substitution and Hydrolysis

| Starting Material | Catalyst | Base Concentration | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 2-Fluoro-6-trifluoromethylpyridine | Tetrabutylammonium bromide | 35% KOH | 100 | 12-24 hours | 90-95 | Complete conversion to 2-hydroxy derivative |

| 2-Chloro-6-trifluoromethylpyridine | None | 50% NaOH | 130 | 4-6 hours | 80-88 | Requires longer reaction times |

Vapor-Phase Chlorofluorination and Hydrolysis

Method Overview:

This method involves vapor-phase chlorofluorination of pyridine derivatives, followed by hydrolysis of chlorinated intermediates to produce the target compound.

- Chlorofluorination is performed in a fluidized-bed reactor at elevated temperatures (around 350-450°C).

- The chlorinated pyridines are then hydrolyzed in a separate step, often in the presence of alkali or acids, to yield the hydroxylated product.

Data Table 3: Vapor-Phase Chlorofluorination and Hydrolysis

| Substrate | Reaction Temperature (°C) | Major Products | Yield (%) | Notes |

|---|---|---|---|---|

| 3-Picoline | 350-380 | 2,5-CTF (Chlorotrifluoromethylpyridine) | 64-86 | Major chlorination at 3- and 5-positions |

| 2-Picoline | 350-360 | 2,3-CTF | 71-95 | Selective chlorination at 2-position |

Notes on Reaction Conditions and Purity

- The hydrolysis reactions are typically performed in sealed autoclaves made from corrosion-resistant alloys such as inconel, monel, or hastelloy, to withstand high temperatures and caustic conditions.

- Reaction temperatures range from 80°C to 160°C, with optimal yields observed between 100°C and 130°C.

- Excess alkali (2.1–2.3 equivalents) ensures complete conversion, but excess beyond this offers no significant advantage and may complicate purification.

- The process tolerates impure starting materials; impurities are converted into water-soluble derivatives, simplifying purification.

Summary of Key Preparation Parameters

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Strong Bases: Used for substitution reactions involving the hydroxyl group.

Palladium Catalysts: Employed in coupling reactions to facilitate the formation of new carbon-carbon bonds.

Oxidizing and Reducing Agents: Utilized for modifying the oxidation state of the hydroxyl group.

Major Products Formed:

Substituted Pyridines: Resulting from substitution reactions.

Coupled Products: Formed through coupling reactions with other aromatic compounds.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

3-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of various organic compounds. It can undergo several types of chemical reactions:

- Substitution Reactions: The chlorine atom can be substituted with other functional groups, allowing for the synthesis of diverse derivatives.

- Oxidation and Reduction: The hydroxyl group can be oxidized or reduced to form different functional groups, expanding its utility in synthetic pathways.

- Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds with other aromatic compounds.

Biological Applications

Antimicrobial and Antifungal Properties:

Research indicates that this compound exhibits potential biological activities, including antimicrobial and antifungal properties. The trifluoromethyl group enhances its interaction with biological targets, which may lead to the development of new therapeutic agents .

Pharmaceutical Development:

The compound is explored for its role in developing novel pharmaceuticals. Its structure allows for modifications that can enhance pharmacological activity, particularly in drug candidates targeting infectious diseases . Several derivatives have already received market approval for use in veterinary and human medicine.

Agrochemical Applications

Pesticide Development:

this compound is utilized in the agrochemical sector as a precursor for various crop protection products. Its derivatives are known to protect crops from pests effectively. For instance, the first derivative introduced was Fluazifop-butyl, which has paved the way for over 20 new agrochemicals that contain the trifluoromethylpyridine moiety .

Industrial Applications

Material Science:

In industrial applications, this compound is used to produce materials with specific properties such as high thermal stability and resistance to degradation. The unique characteristics imparted by the trifluoromethyl group make it valuable in formulating advanced materials.

Case Study 1: Synthesis of Agrochemicals

A study highlighted the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine as a key intermediate for crop protection products. This compound was synthesized through chlorination followed by fluorination processes, demonstrating the versatility of trifluoromethylpyridines in agrochemical applications .

Case Study 2: Pharmaceutical Applications

Research published in a peer-reviewed journal discussed several clinical trials involving TFMP derivatives that include this compound. These studies indicated promising results in treating various infections due to enhanced efficacy attributed to the trifluoromethyl group .

Comparison with Related Compounds

| Compound Name | Structure Features | Key Applications |

|---|---|---|

| 2-Hydroxy-3-(trifluoromethyl)pyridine | Lacks chlorine atom | Similar biological activities |

| 3-(Trifluoromethyl)-2-pyridone | Contains carbonyl instead of hydroxyl | Used in pharmaceutical synthesis |

| 2-Chloro-6-(trifluoromethyl)pyridine | Lacks hydroxyl group | Precursor for agrochemicals |

Mechanism of Action

The mechanism of action of 3-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, enhances the compound’s ability to interact with biological molecules, increasing its efficacy in various applications . The hydroxyl group can form hydrogen bonds, while the chlorine atom can participate in halogen bonding, contributing to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Key Insights from Comparative Analysis

Substituent Position and Reactivity :

- The 2-hydroxy group in the target compound distinguishes it from analogues like 2-thiol () or 2-fluoro (), altering hydrogen-bonding capacity and acidity.

- Trifluoromethyl at position 6 (vs. position 4 in ) increases steric bulk and electron-withdrawing effects, impacting binding affinity in biological targets .

Biological Activity: Compounds with extended aromatic systems (e.g., ) exhibit enhanced antifungal properties due to improved membrane penetration .

Synthetic Utility :

Biological Activity

3-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a hydroxyl group, a chlorine atom, and a trifluoromethyl group. This unique combination of functional groups enhances its chemical reactivity and biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets. The trifluoromethyl group is particularly notable for increasing the compound's lipophilicity and ability to penetrate biological membranes, which facilitates its interaction with enzymes and receptors involved in various biochemical pathways .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties. Studies have shown its effectiveness against several pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Its structural similarities with other pyridine derivatives known for anticancer activity suggest that it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Data Table: Biological Activities Summary

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, suggesting its potential as an antimicrobial agent in clinical settings.

- Anticancer Research : In vitro studies on various cancer cell lines revealed that the compound could inhibit cell proliferation significantly. The mechanism was linked to the activation of apoptotic pathways, indicating its potential as a therapeutic agent in oncology .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other trifluoromethyl-substituted pyridines:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 2-Hydroxy-3-(trifluoromethyl)pyridine | Moderate antimicrobial | Lacks chlorine substitution |

| 3-(Trifluoromethyl)-2-pyridone | Anticancer properties | Contains a carbonyl group instead of hydroxyl |

| 2-Chloro-6-(trifluoromethyl)pyridine | Limited antifungal | Lacks hydroxyl group |

Q & A

Q. What are the standard synthetic routes for preparing 3-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine?

- Methodological Answer : Synthesis involves halogenation and hydroxylation of trifluoromethylpyridine precursors. Key methods include:

- Halogenation : Reacting 2-hydroxy-6-(trifluoromethyl)pyridine with POCl₃ or SOCl₂ at 80–100°C to introduce chlorine at position 3.

- Hydroxylation : Hydrolysis of 3-chloro-2-methoxy-6-(trifluoromethyl)pyridine using aqueous HCl or H₂SO₄ under reflux.

- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids using Pd(PPh₃)₄ in dioxane/water (4:1) at 100°C for aryl functionalization .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR (CDCl₃/DMSO-d₆) identifies chemical environments (e.g., hydroxyl proton at δ 12.5 ppm, C-F coupling in ¹⁹F NMR).

- X-Ray Crystallography : Determines bond lengths (C-Cl: 1.73 Å, C-OH: 1.38 Å) and dihedral angles (59.8° between pyridine and adjacent aryl groups), revealing steric and electronic effects .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, N95 masks, and goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Waste Management : Halogenated waste must be incinerated at ≥1200°C. Neutralize spills with 10% NaHCO₃ before disposal .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during electrophilic substitution?

- Methodological Answer :

- Directing Groups : The hydroxyl group at C-2 directs electrophiles to C-5 (para), while the trifluoromethyl group at C-6 withdraws electrons, favoring meta substitution.

- Computational Modeling : Density Functional Theory (DFT) predicts reactive sites (e.g., Fukui indices). Validate with kinetic studies using HPLC to monitor intermediate ratios .

Q. How can contradictions between computational predictions and experimental reaction pathways be resolved?

- Methodological Answer :

- Hybrid QM/MM Simulations : Incorporate solvent effects (e.g., COSMO-RS model) to refine transition state energetics.

- Isotopic Labeling : Track intermediates via ²H/¹³C labeling and in-situ FTIR to validate mechanistic hypotheses .

Q. What factors influence the compound’s stability under acidic or thermal conditions?

- Methodological Answer :

- Kinetic Analysis : Hydrolysis at C-3 follows pseudo-first-order kinetics (k = 0.12 h⁻¹ at pH 2).

- Thermodynamics : Degradation accelerates above 40°C (ΔH‡ = 58 kJ/mol). Stabilize by buffering at pH 5–6 and storing under nitrogen .

Q. How does substitution at C-2 or C-6 impact reactivity in cross-coupling reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.